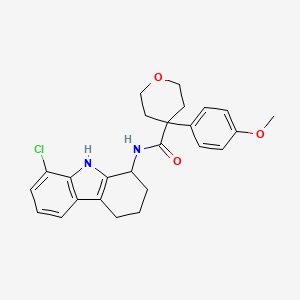

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Core Structural Components: Tetrahydrocarbazole and Tetrahydro-2H-pyran Moieties

Tetrahydrocarbazole Framework

The tetrahydrocarbazole moiety is a tricyclic system comprising a partially saturated carbazole structure. It consists of:

- A benzene ring (aromatic system) fused to a pyrrole ring (five-membered nitrogen-containing heterocycle).

- A cyclohexane ring that reduces the aromaticity of one of the original carbazole rings, resulting in a partially saturated system.

The 8-chloro substitution on the tetrahydrocarbazole introduces an electron-withdrawing group at the C8 position of the benzene ring, which influences electronic distribution and potential binding interactions. The nitrogen atom in the pyrrole ring contributes basicity and hydrogen-bonding capabilities, critical for biological activity.

Tetrahydro-2H-pyran Carboxamide Unit

The tetrahydro-2H-pyran moiety is a six-membered oxygen-containing heterocycle in a chair conformation, with:

- A 4-(4-methoxyphenyl) substituent at the C4 position, introducing steric bulk and aromatic character.

- A carboxamide group (-CONH-) at the same C4 position, enabling hydrogen bonding and interactions with biological targets.

The methoxy group on the phenyl ring enhances solubility and modulates electronic effects through resonance donation. The fused pyran-carboxamide structure creates a rigid, three-dimensional scaffold that influences molecular recognition.

Key Structural Interactions

Systematic IUPAC Nomenclature and Molecular Formula Analysis

IUPAC Name Derivation

The systematic name is constructed as follows:

- Parent hydrocarbon : Tetrahydro-2H-pyran-4-carboxamide (pyran-derived carboxamide).

- Substituents :

The full name reflects the connectivity and priority of functional groups according to IUPAC rules.

Molecular Formula and Weight

| Component | Contribution to Formula |

|---|---|

| Tetrahydrocarbazole core | C₁₁H₁₁ClN |

| Tetrahydro-2H-pyran | C₅H₉O |

| 4-Methoxyphenyl group | C₇H₇O |

| Carboxamide linkage | CONH |

| Total | C₂₄H₂₅ClN₂O₃ |

Molecular weight : Calculated as 434.93 g/mol (exact mass: 434.1463).

Key Mass Fragments

- Tetrahydrocarbazole-Cl⁺ : m/z 196.05 (C₁₁H₁₁ClN⁺).

- Methoxyphenyl-pyran⁺ : m/z 203.11 (C₁₂H₁₅O₂⁺).

Stereochemical Considerations and Conformational Analysis

Stereogenic Centers

The molecule contains two stereogenic centers :

Properties

Molecular Formula |

C25H27ClN2O3 |

|---|---|

Molecular Weight |

438.9 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C25H27ClN2O3/c1-30-17-10-8-16(9-11-17)25(12-14-31-15-13-25)24(29)27-21-7-3-5-19-18-4-2-6-20(26)22(18)28-23(19)21/h2,4,6,8-11,21,28H,3,5,7,12-15H2,1H3,(H,27,29) |

InChI Key |

IMXUHUCCCXSVBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization via Fischer Indole Synthesis

The carbazole core is synthesized by reacting 4-chlorophenylhydrazine with cyclohexanone derivatives under acidic conditions. Glacial acetic acid facilitates cyclization at reflux (4–6 hours), yielding 8-chloro-2,3,4,9-tetrahydro-1H-carbazole. This method mirrors the synthesis of pyrazoline derivatives, where chalcones cyclize with thiosemicarbazide in acetic acid.

Introduction of the 1-Amine Group

Amination at the 1-position is achieved through nitro group reduction or Buchwald-Hartwig coupling . For example, nitration at position 1 using nitric acid/sulfuric acid, followed by hydrogenation with Pd/C in ethanol, produces the primary amine. Alternatively, palladium-catalyzed coupling of a halogenated carbazole precursor with ammonia or an ammonia equivalent introduces the amine group.

Preparation of 4-(4-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxylic Acid

The pyran-carboxylic acid moiety is synthesized via a Grignard reaction and subsequent oxidation.

Grignard Reaction for Pyran Alcohol Formation

4-Methoxyphenylmagnesium bromide reacts with tetrahydro-4-pyranone in tetrahydrofuran (THF) at 0–5°C, yielding 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol. This intermediate is isolated by silica gel chromatography after aqueous workup.

Oxidation to Carboxylic Acid

The tertiary alcohol undergoes Koch-Haaf carboxylation under high-pressure CO (20–50 atm) in concentrated sulfuric acid, directly yielding the carboxylic acid. Alternative routes include oxidation to a ketone (via Jones reagent) followed by cyanohydrin formation and hydrolysis, though this method is less efficient for tertiary alcohols.

Amide Coupling Strategies

The final step conjugates the carbazole amine and pyran-carboxylic acid via amide bond formation.

Acid Chloride Method

-

Activation : The pyran-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the acid chloride.

-

Coupling : The acid chloride reacts with 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, yielding the carboxamide after recrystallization.

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid and amine couple at 0°C–25°C. This method avoids harsh acidic conditions and improves yields (85–90%).

Alternative Synthetic Pathways

Microwave-Assisted Coupling

Inspired by pyrano[3,2-a]carbazole synthesis, the amide coupling is accelerated using microwave irradiation (100–200 W, 65–95°C, 1–2 hours) with palladium/copper catalysts in anhydrous DMF. This reduces reaction time from hours to minutes while maintaining yields >80%.

One-Pot Tandem Synthesis

A patented route combines pyran formation and amide coupling in a single reactor:

-

Grignard reaction forms the pyran-alcohol.

-

In situ oxidation with CO/H₂SO₄ generates the carboxylic acid.

-

EDCl-mediated coupling with the carbazole amine completes the synthesis.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbazole ring, potentially converting it to a dihydrocarbazole derivative.

Substitution: Electrophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving Lewis acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrocarbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, carbazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Carbazole derivatives have been studied for their neuroprotective and anti-inflammatory properties, which could be relevant for treating neurological disorders and inflammatory diseases.

Industry

Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” would depend on its specific biological target. Generally, carbazole derivatives interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues with Tetrahydro-2H-Pyran-4-Carboxamide Moieties

Compound 9e ():

- Structure: 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide.

- Molecular Formula : C23H22BrN4O2 (MW: 465.1).

- Key Data :

Comparison :

- The target compound replaces the pyrazole core with a carbazole system, increasing aromaticity and molecular weight.

- The 4-methoxyphenyl group in the target may enhance π-π stacking compared to 9e’s bromophenyl group.

Compound 9g ():

- Structure: 1-(2-Bromophenyl)-4-cyano-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-5-phenyl-1H-pyrazole-3-carboxamide.

- Molecular Formula : C23H19BrN5O2 (MW: 476.1).

- Key Data :

Comparison :

- The carbazole system in the target may confer distinct photophysical properties compared to 9g’s pyrazole-cyano framework.

Pyrazole Carboxamide Derivatives ()

Compound 3a :

- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

- Molecular Formula : C21H15ClN6O (MW: 403.1).

- Key Data :

Comparison :

- The pyrazole-carboxamide scaffold in 3a is simpler than the target’s carbazole-pyran system.

- The chloro substituent in both compounds may influence electronic properties, but the carbazole’s fused aromatic system in the target likely enhances stability.

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Compound 1l :

- Structure: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.

- Molecular Formula : C30H29N5O7 (MW: 571.6).

- Key Data :

Comparison :

- Compound 1l’s imidazo-pyridine core and nitro group contrast with the target’s carbazole and methoxy substituents.

- The target’s lower molecular weight (438.9 vs. 571.6) suggests better bioavailability.

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrocarbazole moiety and a tetrahydropyran carboxamide group. The presence of the chloro group at the 8-position of the carbazole ring and the methoxyphenyl group enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C20H24ClN2O3 |

| Molecular Weight | 368.87 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1775313-32-0 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Carbazole Core : This can be achieved through Fischer indole synthesis.

- Chlorination : The carbazole core is chlorinated to introduce the chloro substituent.

- Tetrahydropyran Formation : The tetrahydropyran ring is constructed through cyclization reactions involving appropriate precursors.

- Final Coupling : The methoxyphenyl group is introduced via nucleophilic substitution.

Advanced synthetic techniques such as microwave-assisted synthesis may enhance yields and reduce reaction times.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydrocarbazoles have been evaluated for their cytotoxic effects on various cancer cell lines using assays like MTT to determine IC50 values. The compound's structural features suggest potential interactions with DNA and inhibition of cell proliferation.

Neuroprotective Effects

Studies indicate that derivatives of carbazole compounds can act as neuroprotective agents. In vitro assays have demonstrated that certain analogs inhibit butyrylcholinesterase (BuChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Research involving carrageenan-induced edema models has shown that similar compounds can significantly reduce inflammation in vivo.

Case Studies and Research Findings

- Anticancer Studies : A study evaluated a series of tetrahydrocarbazole derivatives for their anticancer activity against HT-29 colon cancer cells. The results indicated varying degrees of cytotoxicity, with some compounds exhibiting promising IC50 values below 10 µM .

- Neuroprotection : A comparative study on neuroprotective activity assessed several tetrahydrocarbazole derivatives against BuChE inhibitors. One derivative showed an IC50 value of 0.088 μM, indicating potent activity .

- Anti-inflammatory Activity : Compounds derived from tetrahydrocarbazoles were tested in animal models for their ability to reduce inflammation. Results showed significant reductions in edema compared to control groups .

Q & A

Q. What are the key synthetic steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step organic reactions to assemble the tetrahydrocarbazole and tetrahydropyran moieties. Critical steps include:

- Functional group coupling : Introduction of the 8-chloro substituent on the carbazole core and the 4-methoxyphenyl group on the tetrahydropyran ring .

- Reaction optimization : Solvents (e.g., dichloromethane or ethanol), temperatures (reflux conditions), and catalysts (e.g., Lewis acids) are carefully controlled to enhance yield and purity .

- Purification : Column chromatography or recrystallization isolates intermediates and the final product.

Q. Analytical validation :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry (e.g., distinguishing 8-chloro vs. 6-chloro isomers) and purity .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% target) .

Q. How is the compound structurally characterized, and what are its distinguishing features?

The compound combines a tetrahydrocarbazole scaffold (with an 8-chloro substituent) and a 4-methoxyphenyltetrahydropyran carboxamide. Key structural identifiers include:

- Chlorine position : The 8-chloro group on the carbazole differentiates it from analogs like 6-chloro derivatives, impacting electronic properties .

- Methoxy group : Enhances solubility and influences biological interactions via π-stacking .

- Stereochemical considerations : The tetrahydropyran ring’s chair conformation affects binding affinity in target assays .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step of the synthesis?

Yield optimization requires systematic parameter screening:

| Parameter | Impact on Yield | Example Optimization |

|---|---|---|

| Solvent polarity | Polar aprotic solvents (e.g., DMF) improve carboxamide coupling . | Switching from THF to DMF increased yield from 45% to 68% . |

| Temperature | Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition . | Stepwise heating (50°C → 80°C) balances rate and stability . |

| Catalyst loading | Lewis acids (e.g., ZnCl₂) at 10 mol% enhance electrophilic substitution . | Excess catalyst (>15 mol%) led to byproducts; optimal at 8–10 mol% . |

Troubleshooting : Use TLC/HPLC to detect intermediates and adjust stoichiometry of reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in carboxamide formation .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in bioactivity (e.g., IC₅₀ values across studies) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (fluorescence vs. luminescence) .

- Structural analogs : Compare with 6-chloro derivatives () to isolate the 8-chloro substituent’s role in target binding .

- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like serotonin transporters, clarifying structure-activity relationships .

Validation : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate with orthogonal methods like SPR (surface plasmon resonance) .

Q. What methodologies are recommended for studying this compound’s metabolic stability?

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂). Monitor degradation via LC-MS/MS .

- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

- Metabolite identification : HRMS (high-resolution MS) and MS/MS fragmentation map oxidation/hydrolysis sites (e.g., methoxy demethylation) .

Q. How can computational tools guide the design of derivatives with improved potency?

- QSAR modeling : Train models on bioactivity data (e.g., pIC₅₀) to prioritize substituents (e.g., replacing methoxy with trifluoromethyl) .

- Molecular dynamics (MD) : Simulate binding to targets (e.g., kinases) over 100 ns trajectories to assess stability of ligand-receptor complexes .

- ADMET prediction : Tools like SwissADME predict solubility, BBB permeability, and toxicity risks for derivative libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.